![molecular formula C13H15N3O3 B7435601 oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate](/img/structure/B7435601.png)
oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the carbamate family and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activation of certain transcription factors involved in inflammation, such as NF-κB and AP-1. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate has been found to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action is not fully understood, which may hinder the development of the compound as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate. One direction is to further investigate the compound's mechanism of action, which may lead to the development of more potent and selective analogs. Another direction is to study the compound's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, more research is needed to determine the safety and efficacy of the compound in animal models and clinical trials.
Synthesemethoden
The synthesis of oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate involves the reaction of 1-methylindazole-3-carboxaldehyde with oxetan-3-amine in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to form the final compound. The synthesis method has been reported to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been shown to have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-12-5-3-2-4-10(12)11(15-16)6-14-13(17)19-9-7-18-8-9/h2-5,9H,6-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWAWKIJVFXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CNC(=O)OC3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.